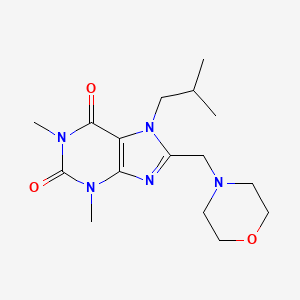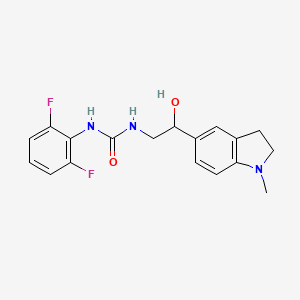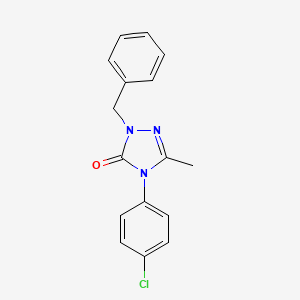
2-Benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one, commonly referred to as BCT, is a synthetic compound that has been studied in a variety of scientific research applications. It is a highly lipophilic molecule that is soluble in organic solvents, and has a molecular weight of 302.86 g/mol. BCT is a colorless, odorless, and non-toxic compound that is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
- The compound has been used as a starting compound for synthesizing various heterocyclic compounds. These derivatives have been characterized and analyzed through methods like IR, NMR, and mass spectral studies (Bekircan & Ülker, 2015).
Antimicrobial Activities
- Novel 1,2,4-triazole derivatives, including the one , have been synthesized and screened for their antimicrobial activities. Some showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Structural Analysis
- Structural studies of 1,2,4-triazole derivatives have been conducted, focusing on the molecular conformation and intermolecular interactions. This includes the analysis of bond angles and crystal structures (Velavan et al., 1997).
Biological Activity and Molecular Interactions
- Triazole derivatives have been synthesized and analyzed for their biological activities. This includes examining their molecular interactions and potential as biologically active heterocyclic compounds (Hanif et al., 2007).
Conformational Studies and Molecular Docking
- The molecule has been studied for its conformational properties and potential as an inhibitor in molecular docking studies. This includes examining its stability, tautomeric properties, and interactions with biological molecules (Karayel et al., 2019).
Antioxidant and Antitumor Activities
- Research has been conducted to evaluate the antioxidant and antitumor activities of nitrogen heterocycles derived from the compound, highlighting its potential in cancer research (El-Moneim et al., 2011).
Propiedades
IUPAC Name |
2-benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAGAJFUAVWDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

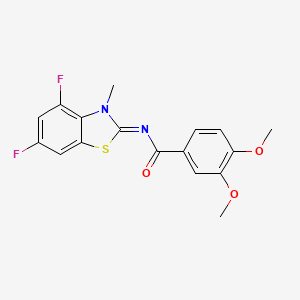
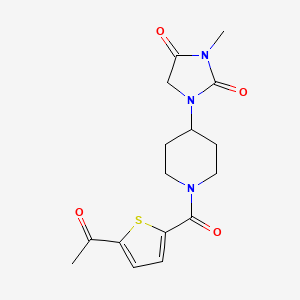
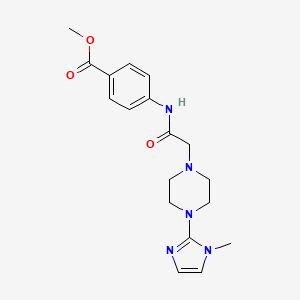
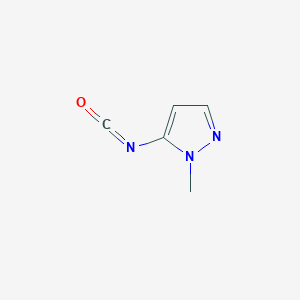
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3015369.png)
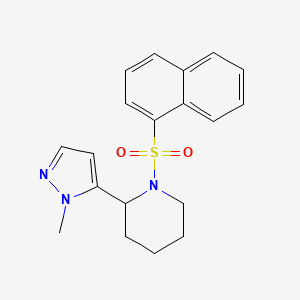
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
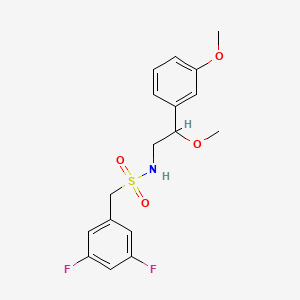
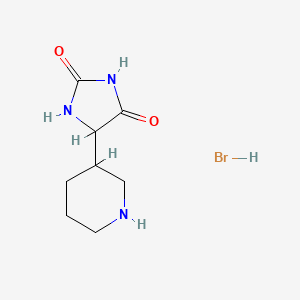
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)
